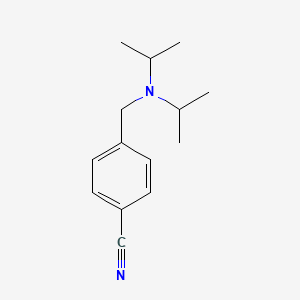

4-((Diisopropylamino)methyl)benzonitrile

描述

4-(Diisopropylamino)benzonitrile (DIABN, C₁₃H₁₈N₂) is a benzonitrile derivative featuring a diisopropylamino group at the para position. Its crystal structure (monoclinic, space group C12/c1) reveals layered molecular packing in the ab plane, with two crystallographically independent molecules per unit cell . DIABN exhibits unique photophysical properties, particularly intramolecular charge transfer (ICT) in both solution and crystalline states upon photoexcitation . This dual-state ICT behavior makes it a model compound for studying structural dynamics during electron transfer .

属性

分子式 |

C14H20N2 |

|---|---|

分子量 |

216.32 g/mol |

IUPAC 名称 |

4-[[di(propan-2-yl)amino]methyl]benzonitrile |

InChI |

InChI=1S/C14H20N2/c1-11(2)16(12(3)4)10-14-7-5-13(9-15)6-8-14/h5-8,11-12H,10H2,1-4H3 |

InChI 键 |

JJCKXWKFHMELOC-UHFFFAOYSA-N |

规范 SMILES |

CC(C)N(CC1=CC=C(C=C1)C#N)C(C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Diisopropylamino)methyl)benzonitrile typically involves the reaction of benzonitrile with diisopropylamine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used include alkanes such as n-hexane.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalyst: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions is crucial to achieve consistent results.

化学反应分析

Types of Reactions

4-((Diisopropylamino)methyl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.

科学研究应用

4-((Diisopropylamino)methyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study intramolecular charge transfer and fluorescence properties.

Biology: The compound’s photophysical properties make it useful in biological imaging and fluorescence microscopy.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a fluorescent marker.

Industry: It is used in the development of advanced materials and as a precursor for various chemical syntheses.

作用机制

The mechanism of action of 4-((Diisopropylamino)methyl)benzonitrile involves intramolecular charge transfer, where the electron density is transferred from the diisopropylamino group to the benzonitrile moiety. This process is facilitated by the small energy gap between the locally excited state and the intramolecular charge transfer state. The compound’s unique structure allows for efficient charge transfer, leading to its dual fluorescence properties.

相似化合物的比较

Key Properties

- Molecular Weight : 202.30 g/mol .

- ICT Characteristics : ICT occurs in the excited singlet state, with fluorescence quenching below 60 K due to suppressed structural reorganization .

- Synthesis : High-quality single crystals are grown via solvent evaporation (cyclopentane) or sublimation .

Substituent Effects on ICT and Fluorescence

4-(Dimethylamino)benzonitrile (DMABN)

- Structure: Dimethylamino group (less steric bulk vs. diisopropyl).

- ICT Behavior : Exhibits dual fluorescence (locally excited and ICT states) in polar solvents but lacks crystalline-state ICT due to reduced steric hindrance .

- Dipole Moment: Lower than DIABN due to smaller amino substituents, resulting in weaker solvent-polarity sensitivity .

4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile

- Structure : Piperazinylmethyl group introduces rigidity and hydrogen-bonding capability.

- Applications : Used in pharmaceutical intermediates (e.g., kinase inhibitors) due to enhanced solubility and bioactivity .

- ICT: Not reported; likely suppressed due to extended conjugation and reduced amino group mobility.

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

- Structure : Chlorophenyl and hydroxymethyl groups introduce electron-withdrawing and hydrophilic effects.

- Properties : Reduced ICT efficiency due to competing electronic effects; primarily used in synthetic intermediates for antifungal agents .

Photophysical and Structural Comparisons

Table 1. Comparative Analysis of DIABN and Analogues

Steric and Electronic Effects

- Steric Hindrance : DIABN’s diisopropyl group enforces a twisted ICT (TICT) state, enabling structural reorganization in crystals. Smaller substituents (e.g., dimethyl in DMABN) limit this effect .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4-[(3-chlorophenyl)methyl]benzonitrile) reduce ICT efficiency by destabilizing the charge-separated state .

生物活性

4-((Diisopropylamino)methyl)benzonitrile, also known as 4-(diisopropylamino)benzonitrile, is an organic compound with the molecular formula C13H18N2. Its unique structural features include a benzonitrile moiety substituted with a diisopropylamino group at the para position. This compound has garnered attention due to its potential biological interactions and applications in various fields, particularly in photochemistry and medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-chlorobenzonitrile with diisopropylamine, often facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is generally performed under heating conditions to promote substitution, yielding the desired compound with high purity.

Intramolecular Charge Transfer

One of the most significant aspects of this compound is its ability to undergo intramolecular charge transfer (ICT) upon photo-excitation. This property leads to dual fluorescence characteristics, which are essential for its applications in photochemical studies. The surrounding environment significantly influences its fluorescence properties, indicating that it may affect cellular processes at a molecular level .

Interaction with Biomolecules

Research indicates that this compound interacts with various biomolecules, suggesting potential roles in modulating biological functions. The compound's structural similarity to other benzonitriles allows for comparative studies on its biological efficacy and mechanisms of action.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-(Dimethylamino)benzonitrile | Contains a dimethylamino group | Exhibits different fluorescence properties |

| 4-(Aminomethyl)benzonitrile | Aminomethyl group instead of diisopropyl | Different reactivity patterns |

| 4-(Cyclohexylmethyl)benzonitrile | Cyclohexylmethyl substitution | Varies in steric hindrance effects |

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of this compound:

- Fluorescence Studies : Time-resolved fluorescence studies have shown that conformational changes within the molecule influence its behavior during ICT processes. These findings highlight the importance of molecular conformation in determining photophysical properties.

- Cellular Interactions : Preliminary studies suggest that the compound may influence cellular signaling pathways due to its interactions with specific biomolecules. However, detailed mechanistic studies are still ongoing to clarify these interactions and their biological implications.

- Potential Therapeutic Applications : Given its unique properties, there is potential for developing therapeutic agents based on this compound. Its ability to modulate fluorescence could be utilized in imaging techniques or as a probe in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。